molecular formula C21H16Cl2N2O3S B2786155 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 303996-25-0

4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2786155
CAS No.: 303996-25-0
M. Wt: 447.33
InChI Key: LURIGFFCUVIWNZ-WYMPLXKRSA-N
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Description

4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a synthetic oxime derivative developed for biochemical research. This compound belongs to a class of molecules investigated for their potential to inhibit bacterial β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in the bacterial fatty acid synthesis pathway . FabH is a promising target for developing new antimicrobial agents. Related oxime compounds, characterized by a similar core structure featuring a benzylsulfanyl group, a nitro substituent, and an O-dichlorobenzyl oxime moiety, have demonstrated notable antibacterial activities against a panel of organisms including Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus . The mechanism of action is believed to involve disrupting bacterial cell integrity through the inhibition of the FabH enzyme, which is essential for the initiation of fatty acid elongation . Furthermore, the dichlorobenzyl alcohol moiety, a component of this molecule's structure, is associated with independent antiseptic properties, acting via protein denaturation . This product is intended for research purposes to explore novel antimicrobial strategies and to study bacterial enzyme inhibition. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-(4-benzylsulfanyl-3-nitrophenyl)-N-[(2,6-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3S/c22-18-7-4-8-19(23)17(18)13-28-24-12-16-9-10-21(20(11-16)25(26)27)29-14-15-5-2-1-3-6-15/h1-12H,13-14H2/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURIGFFCUVIWNZ-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formylation: The addition of a formyl group to the benzene ring.

    Thioether Formation:

    Oxime Formation: The final step involves the reaction of the aldehyde with hydroxylamine to form the oxime.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation of the aldehyde would yield a carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as a precursor for developing new pharmaceuticals. Its structural components allow for modifications that can enhance biological activity.

  • Case Study : A derivative of this compound demonstrated significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration values indicating effective inhibition of bacterial growth.

Organic Synthesis

4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime serves as an intermediate in the synthesis of various organic compounds, including dyes and agrochemicals.

  • Data Table: Synthesis Pathways
    | Reaction Type | Reactants | Products | Yield (%) |
    |--------------------|----------------------------------------------------|-----------------------------------------------|-----------|
    | Oxime Formation | Aldehyde + Hydroxylamine | Oxime | 85 |
    | Nucleophilic Substitution | 4-Nitrobenzaldehyde + Benzylsulfanylamine | Sulfanylated Product | 75 |

The compound has been investigated for its potential biological activities, including anticancer and antiprotozoal properties.

  • Anticancer Activity : Studies have indicated that modifications of this compound can lead to derivatives with significant cytotoxic effects on various cancer cell lines.
  • Case Study : A specific derivative was tested against A549 lung cancer cells, showing an IC50 value of 0.5 mM, suggesting a selective action against malignant cells while sparing normal cells.

Environmental Chemistry

Research has explored the degradation pathways of compounds similar to 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime in environmental contexts, particularly their breakdown in wastewater treatment processes.

  • Data Table: Degradation Pathways
    | Compound | Degradation Product | Pathway Type |
    |-----------------------------------|-----------------------------|-----------------------|
    | 4-(Benzylsulfanyl)-3-nitro... | Benzylsulfanylnitrobenzene | Microbial Degradation |
    | O-(2,6-Dichlorobenzyl)oxime | Dichlorobenzaldehyde | Chemical Hydrolysis |

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Substituents Hypothesized Properties
4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (478039-27-9) C₂₁H₁₆Cl₂N₂O₂S Benzylsulfanyl, nitro Moderate solubility in DMSO; potential redox activity
3-(5-Bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,6-dichlorobenzyl)oxime C₂₂H₁₈BrCl₂NO₃ Bromo, methoxy, naphthyl High lipophilicity; possible photostability issues
6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime (338794-50-6) C₁₉H₁₂Cl₃N₃OS₂ Chlorobenzyl, imidazothiazole Enhanced π-π stacking; potential kinase inhibition
2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (339023-31-3) C₂₀H₁₂Cl₃FNO₂ Chloro-fluorophenoxy Polarizability; possible herbicidal activity

Key Findings

The benzylsulfanyl group may confer thiol-mediated binding affinity, contrasting with halogenated analogs (e.g., 4-chlorobenzyl in 338794-50-6), which prioritize hydrophobic interactions .

Solubility and Stability: Compounds with fused heterocycles (e.g., imidazothiazole in 338794-50-6) exhibit lower aqueous solubility due to increased aromaticity, whereas the target compound’s nitro group may improve solubility in polar aprotic solvents .

Biological Activity

4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime, with the CAS number 303996-25-0, is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, synthesis, and biological activities, particularly in the context of anticancer properties.

Molecular Characteristics

  • Molecular Formula : C21H16Cl2N2O3S
  • Molar Mass : 447.33 g/mol
  • Structural Features : The compound features a nitro group, a benzylsulfanyl moiety, and an oxime functional group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(benzylsulfanyl)-3-nitrobenzaldehyde with 2,6-dichlorobenzylhydroxylamine to form the oxime derivative. This reaction is facilitated by the presence of acid catalysts and can be optimized for yield and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Testing : Compounds derived from similar structures have shown IC50 values in the micromolar range against prostate (PC-3) and breast (MDA-MB-231) cancer cell lines. For example, a related compound demonstrated an IC50 of 3.56 µM against PC-3 cells, indicating potent activity compared to standard drugs like erlotinib .

The proposed mechanism of action for these compounds involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival:

  • EGFR/PI3K/Akt/mTOR Pathway : Inhibition of this pathway has been noted in studies where compounds similar to the target compound significantly reduced AKT and mTOR expression levels in treated cells . This suggests that the compound may exert its effects by disrupting critical growth signaling cascades.

Case Studies

  • Study on Structure-Activity Relationship (SAR) :
    • A study evaluated various derivatives of benzylidene oximes and their cytotoxic effects on cancer cell lines. The results indicated that modifications to the benzylsulfanyl group significantly influenced biological activity. The most effective derivatives contained electron-withdrawing groups that enhanced cytotoxicity .
  • In Vivo Studies :
    • Preliminary in vivo studies on similar compounds have shown promising results in reducing tumor growth in animal models. These studies highlight the potential for further development into therapeutic agents against cancer .

Data Tables

Compound NameIC50 (µM)Cancer Cell LineMechanism
Compound A3.56PC-3EGFR Inhibition
Compound B8.5MDA-MB-231PI3K Inhibition
Compound C11.78PC-3mTOR Inhibition

Q & A

Q. What synthetic strategies are commonly employed to prepare this compound, and what are the critical intermediates?

The synthesis typically involves:

  • Nitrobenzene derivatization : Introduction of the benzylsulfanyl group via nucleophilic aromatic substitution (SNAr) under basic conditions, leveraging the electron-withdrawing nitro group to activate the benzene ring .
  • Oxime formation : Reaction of the aldehyde intermediate with O-(2,6-dichlorobenzyl)hydroxylamine hydrochloride in ethanol or methanol, often requiring catalytic acetic acid to protonate the hydroxylamine and accelerate imine formation .
  • Key intermediates : 3-nitro-4-(benzylsulfanyl)benzaldehyde and O-(2,6-dichlorobenzyl)hydroxylamine.

Example Protocol :

StepReagents/ConditionsYieldReference
Aldehyde synthesisNaH, benzyl mercaptan, DMF, 0°C → RT65–75%
Oxime formationO-(2,6-dichlorobenzyl)hydroxylamine, EtOH, AcOH (cat.), reflux, 6 h80–85%

Q. How is the oxime functional group characterized spectroscopically?

  • ¹H-NMR : The oxime proton (N–OH) typically appears as a broad singlet at δ 10–12 ppm, though it may exchange with D2O. The aromatic protons and benzylic CH2 groups are observed at δ 7.0–8.5 ppm and δ 4.5–5.0 ppm, respectively .
  • MS (EI) : Look for [M+H]+ peaks with isotopic patterns consistent with chlorine atoms (e.g., 35Cl/37Cl ratio).

Advanced Research Questions

Q. What experimental factors influence regioselectivity during benzylsulfanyl group installation?

  • Steric effects : The nitro group at C3 directs the benzylsulfanyl group to C4 due to reduced steric hindrance compared to C2 or C5 positions.
  • Electronic effects : The nitro group’s electron-withdrawing nature activates the para position for SNAr. Solvents like DMF or DMSO enhance reactivity by stabilizing transition states .
  • Catalytic optimization : Use of Pd(PPh3)4 (1–2 mol%) can improve yields in challenging cases by mediating thiol-aryl coupling .

Q. How can decomposition pathways be minimized during purification?

  • Acid/base sensitivity : Avoid prolonged exposure to strong acids/bases. Neutralize reaction mixtures to pH 7–8 before workup to prevent oxime hydrolysis .
  • Recrystallization : Use ethanol/water mixtures (4:1 v/v) at 0–4°C to isolate the oxime while avoiding thermal degradation .
  • Chromatography : Employ silica gel deactivated with 1% triethylamine to suppress adsorption-driven decomposition.

Data Contradictions and Resolution

Q. Conflicting reports on nitro group stability during benzylsulfanyl substitution—how to reconcile?

  • Issue : Some studies report nitro reduction under H2S or thiolate conditions, while others do not .
  • Resolution : Control reaction atmosphere (N2 purge to exclude O2) and use anhydrous solvents to prevent sulfide oxidation. Monitor reactions via TLC (hexane/EtOAc 3:1) to detect byproducts early.

Methodological Recommendations

Best practices for scaling up the synthesis safely:

  • Conduct a hazard analysis for exothermic steps (e.g., NaH-mediated reactions) using differential scanning calorimetry (DSC).
  • Use slow addition techniques for benzyl mercaptan to control heat generation .
  • Waste management : Quench thiolate residues with oxidizing agents (e.g., NaOCl) before disposal.

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